An In-depth Technical Guide to Bis(2-ethylhexyl) phosphite (CAS 3658-48-8)
An In-depth Technical Guide to Bis(2-ethylhexyl) phosphite (CAS 3658-48-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) phosphite (B83602) (DEHP), registered under CAS number 3658-48-8, is a significant organophosphorus compound with diverse industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and known biological effects. While primarily utilized as a lubricant additive, corrosion inhibitor, and a simulant for chemical warfare agents, understanding its toxicological profile is crucial.[1] This document aims to consolidate the available technical data to support further research and development activities.
Chemical and Physical Properties
Bis(2-ethylhexyl) phosphite is a colorless liquid that is insoluble in water.[1] It is characterized by its high boiling point and relatively low vapor pressure. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H35O3P | [2][3] |
| Molecular Weight | 306.42 g/mol | [2][4] |
| CAS Number | 3658-48-8 | [2][3] |
| EC Number | 222-904-6 | [2] |
| Density | 0.916 g/mL at 25 °C | [2][5] |
| Refractive Index | n20/D 1.442 | [2][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Water Solubility | Insoluble (5.8E-3 g/L at 25 °C, calculated) | [3] |
| Log P (Octanol/Water Partition Coefficient) | 5.842 (Calculated) | [4] |
Synthesis
The industrial synthesis of dialkyl H-phosphonates such as Bis(2-ethylhexyl) phosphite is typically achieved through the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol.[5]
Experimental Protocol: Synthesis of Bis(2-ethylhexyl) phosphite
Materials:
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Phosphorus trichloride (PCl3)
-
2-Ethylhexanol
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Anhydrous toluene (B28343) (solvent)
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Pyridine (B92270) or other suitable base (to neutralize HCl byproduct)
Procedure:
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In a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a gas outlet to a trap, a solution of 2-ethylhexanol in anhydrous toluene is prepared.
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The flask is cooled in an ice bath.
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Phosphorus trichloride is added dropwise to the cooled solution of 2-ethylhexanol with vigorous stirring. The molar ratio of 2-ethylhexanol to phosphorus trichloride should be carefully controlled, typically around 3:1 to ensure complete reaction of the PCl3.[6]
-
A base such as pyridine is added to the reaction mixture to scavenge the hydrogen chloride (HCl) gas produced during the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then filtered to remove the pyridinium (B92312) hydrochloride salt.
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The solvent (toluene) is removed under reduced pressure.
-
The crude Bis(2-ethylhexyl) phosphite is then purified by vacuum distillation to yield the final product.
Logical Relationship of Synthesis:
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of Bis(2-ethylhexyl) phosphite.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
DB-1701 or similar mid-polarity capillary column.
Sample Preparation:
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Prepare a stock solution of Bis(2-ethylhexyl) phosphite in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Create a series of calibration standards by diluting the stock solution to the desired concentrations.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent.
GC-MS Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Workflow for GC-MS Analysis:
Applications
Bis(2-ethylhexyl) phosphite has several documented industrial applications:
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Lubricant Additive: It is used as an additive in extreme pressure lubricants.[1]
-
Corrosion Inhibitor: It serves as a corrosion inhibitor.[1]
-
Chemical Intermediate: It is a precursor in the synthesis of other organic phosphorus compounds.[1]
-
Metal Extraction: It is used in the mass-transfer kinetics of Eu³⁺ and Am³⁺ in liquid-liquid extraction systems.[5]
-
Chemical Warfare Simulant: It has been used as a simulant for chemical warfare agents in dispersion system testing.[1][5]
Toxicity and Safety
The toxicological profile of Bis(2-ethylhexyl) phosphite indicates that it is a skin and eye irritant and may cause respiratory irritation.[2][7] Acute toxicity data is summarized below. It is important to note that much of the publicly available neurotoxicity data relates to a similarly named but structurally different compound, Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and care should be taken not to conflate the toxicological profiles of these distinct chemicals.
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 11,900 mg/kg | [7] |
| LC50 | Rat | Inhalation | > 20,000 mg/m³ | [7] |
| Eye Irritation | Rabbit | Ocular | Mild irritant | [7] |
Hazard Classifications:
Safety Precautions:
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Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if ventilation is inadequate.[2]
-
Avoid contact with skin, eyes, and clothing.
Potential Biological Mechanisms of Action
Detailed information on the specific signaling pathways and mechanisms of action for Bis(2-ethylhexyl) phosphite is limited in the current scientific literature. PubChem lists it as a neurotoxin, causing somnolence and convulsions in lethal intraperitoneal doses in mice and rats.[7] However, the precise molecular targets and pathways underlying these effects are not well-elucidated.
It is important to distinguish Bis(2-ethylhexyl) phosphite from Bis(2-ethylhexyl) phthalate (DEHP), a well-studied plasticizer with known endocrine-disrupting and neurotoxic effects that are mediated through various signaling pathways, including those involving PPARα, MAPK, and PI3K-Akt. There is currently no evidence to suggest that Bis(2-ethylhexyl) phosphite shares these mechanisms.
Further research is required to determine if Bis(2-ethylhexyl) phosphite has any significant biological activity, such as enzyme inhibition (e.g., acetylcholinesterase), or interaction with specific cellular receptors that would be of interest to drug development professionals.
Logical Relationship of Potential Toxicity:
Conclusion
Bis(2-ethylhexyl) phosphite is a commercially important chemical with well-defined industrial applications. Its physicochemical properties and a general synthetic route are established. While acute toxicity data are available, highlighting its irritant properties, a detailed understanding of its chronic toxicity and specific molecular mechanisms of action is lacking. This guide serves as a foundational resource for professionals in research and development, emphasizing the need for further investigation into the biological activities of this compound to fully assess its potential impacts and applications.
References
- 1. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 2. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 3. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 4. How does phosphorus trihalide react with alcohols? - askIITians [askiitians.com]
- 5. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
